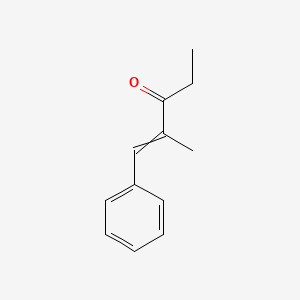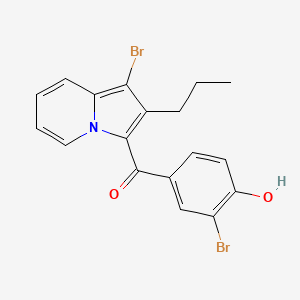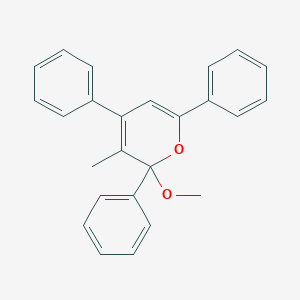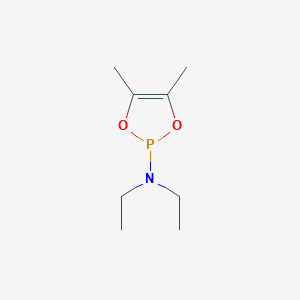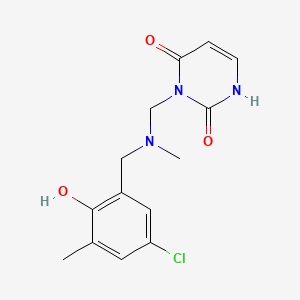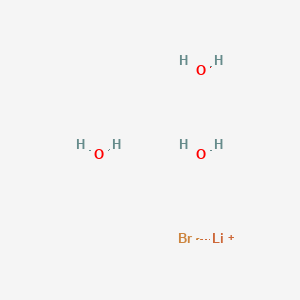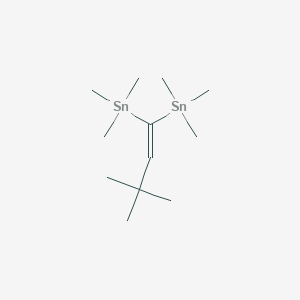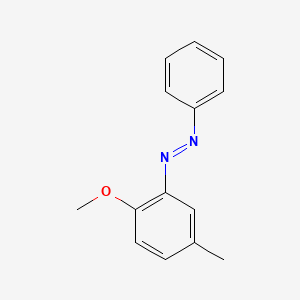![molecular formula C14H6Cl2F4O3 B14439334 2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid CAS No. 77227-98-6](/img/structure/B14439334.png)
2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid is a complex organic compound that features both chloro and fluoro substituents on a benzoic acid framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity and chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Shares a similar benzoic acid framework with trifluoromethyl and chloro substituents.
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: Contains similar halogen substituents but with a sulfonyl group.
Uniqueness
2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid is unique due to its specific combination of chloro, fluoro, and trifluoromethyl substituents, which can significantly influence its chemical reactivity and potential applications. This combination of substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
77227-98-6 |
|---|---|
Fórmula molecular |
C14H6Cl2F4O3 |
Peso molecular |
369.1 g/mol |
Nombre IUPAC |
2-chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C14H6Cl2F4O3/c15-9-2-1-7(5-8(9)13(21)22)23-12-10(16)3-6(4-11(12)17)14(18,19)20/h1-5H,(H,21,22) |
Clave InChI |
BGRDERRVYOXFQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)F)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


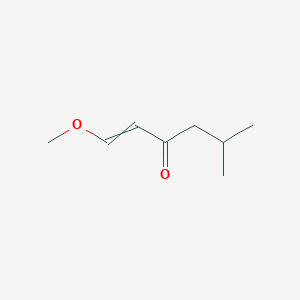
methylene]-](/img/structure/B14439254.png)
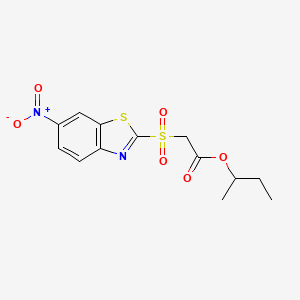
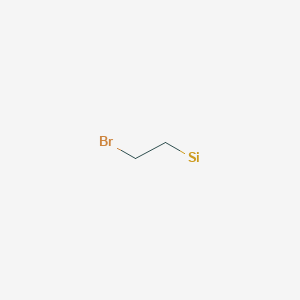
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
